molecular formula C22H23NO4 B12098247 (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylpent-4-enoic acid

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylpent-4-enoic acid

Cat. No.: B12098247
M. Wt: 365.4 g/mol
InChI Key: KSFBTMRFQUMTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid is a specialized amino acid derivative used in various scientific and industrial applications. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3,3-dimethylbut-1-ene.

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced through a reaction with Fmoc chloride in the presence of a base like triethylamine.

    Formation of the Amino Acid: The protected intermediate undergoes further reactions to introduce the carboxylic acid group, often through hydrolysis or oxidation reactions.

Industrial Production Methods

Industrial production of ®-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

®-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the double bond in the pent-4-enoic acid moiety.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Piperidine is commonly used to remove the Fmoc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives.

Scientific Research Applications

®-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.

    Biological Studies: Researchers use it to study protein interactions and functions.

    Industrial Applications: It finds use in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of ®-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group is removed, allowing the amino acid to participate in biological processes.

Comparison with Similar Compounds

Similar Compounds

    ®-Fmoc-2-amino-3,3-dimethylbutanoic acid: Similar structure but lacks the double bond.

    ®-Fmoc-2-amino-3,3-dimethylpentanoic acid: Similar structure with a different side chain.

Uniqueness

®-Fmoc-2-amino-3,3-dimethyl-pent-4-enoic acid is unique due to its specific structure, which includes a double bond in the side chain. This feature allows for additional chemical modifications and applications that are not possible with similar compounds.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylpent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h4-12,18-19H,1,13H2,2-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFBTMRFQUMTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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